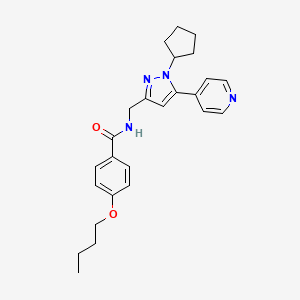
4-butoxy-N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related heteroaryl-containing benzamide derivatives involves several steps, including screening through in vitro assays to determine their effectiveness in increasing glucose uptake and glucokinase activity in rat hepatocytes. A similar compound was identified as a potent glucokinase activator, showcasing the intricate process of identifying and synthesizing molecules with potential therapeutic applications (Kaapjoo Park et al., 2014).
Molecular Structure Analysis
Structural characterization techniques such as FT-IR, NMR, MS, and X-ray diffraction studies are employed to confirm the molecular structure of synthesized compounds. For instance, a novel pyrazole derivative exhibited specific crystal and molecular structures stabilized by intermolecular hydrogen bonds, showcasing the importance of these analyses in understanding the compound's physical properties (K. Kumara et al., 2018).
Chemical Reactions and Properties
The reactivity and chemical behavior of similar compounds are explored through various reactions, including those with malononitrile, cyanothioacetamide, and hydroxylamine, leading to the synthesis of diverse derivatives. These reactions highlight the compound's versatility and potential for generating new molecules with varied properties (F. Al-Omran & A. El-Khair, 2005).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure are critical for determining a compound's suitability for further development. The physical characterization includes thermal decomposition studies and DFT calculations to understand the stability and reactivity of the compounds under different conditions (K. Kumara et al., 2018).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards various reagents, are essential for predicting the compound's behavior in biological systems. Studies involving the synthesis and evaluation of related compounds provide insights into these properties, contributing to the design of molecules with desired chemical profiles (O. Moukha-Chafiq et al., 2001).
Wissenschaftliche Forschungsanwendungen
Potential in Diabetes Treatment
- The discovery of heteroaryl-containing benzamide derivatives like 4-butoxy-N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)benzamide has shown promise in the treatment of type 2 diabetes mellitus. A related compound, identified as a potent glucokinase activator, demonstrated a significant reduction in glucose levels in mice without the risk of hypoglycemia, making it a potential development candidate for diabetes treatment (Park et al., 2014).
Anticancer Applications
- Some derivatives of this compound have been evaluated for their anticancer properties. Notably, certain pyridine-3-carbonitrile derivatives synthesized from similar benzamide structures showed notable cytotoxicity against human breast cancer cells, suggesting potential as anticancer agents (Mansour et al., 2021).
Photophysical Properties
- Derivatives of 4-butoxy-N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)benzamide have been studied for their photophysical properties, such as luminescence and aggregation-enhanced emission, indicating potential applications in optical materials and sensors (Srivastava et al., 2017).
Development of PET Agents for Cancer Imaging
- The synthesis of related pyrazolo[3,4-b]pyridine derivatives as potential PET (Positron Emission Tomography) agents for imaging specific cancer mutations, like B-Raf(V600E), has been researched. This could contribute significantly to cancer diagnosis and treatment monitoring (Wang et al., 2013).
Inhibitors of BCR-ABL Kinase
- Compounds structurally similar to 4-butoxy-N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)benzamide have been proposed as inhibitors of BCR-ABL tyrosine kinase. This is significant for the treatment of chronic myelogenous leukemia (Hu et al., 2015).
Eigenschaften
IUPAC Name |
4-butoxy-N-[(1-cyclopentyl-5-pyridin-4-ylpyrazol-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O2/c1-2-3-16-31-23-10-8-20(9-11-23)25(30)27-18-21-17-24(19-12-14-26-15-13-19)29(28-21)22-6-4-5-7-22/h8-15,17,22H,2-7,16,18H2,1H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZCJLQZOSIAVHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NCC2=NN(C(=C2)C3=CC=NC=C3)C4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-butoxy-N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl (2-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-oxoethyl)carbamate](/img/structure/B2494516.png)
![N-cyclopentyl-3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2(7H)-carboxamide](/img/structure/B2494517.png)
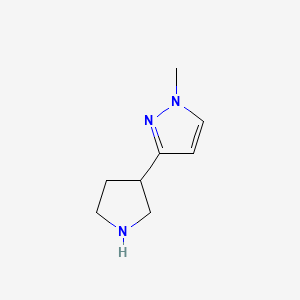
![7-Bromo-2-(2-hydroxyethyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2494520.png)
![7-Chloro-6-iodoimidazo[1,2-A]pyrimidin-5(1H)-one](/img/structure/B2494522.png)
![N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]pentanamide](/img/structure/B2494523.png)
![[3-(3,5-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2494525.png)
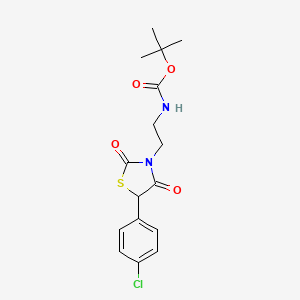
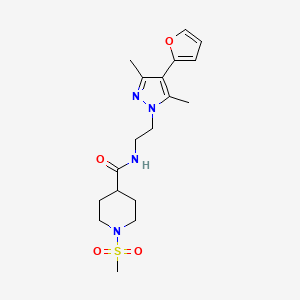
![(E)-1-[1-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]triazol-4-yl]-3-thiophen-2-ylprop-2-en-1-one](/img/structure/B2494528.png)
![4-[[4-[6-(4-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1-methylpyridin-2-one](/img/structure/B2494531.png)
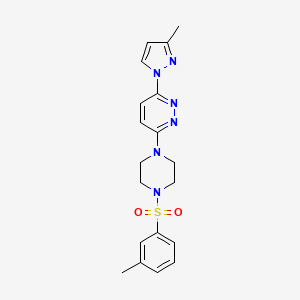
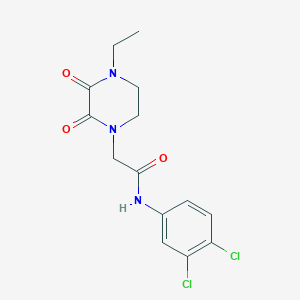
![ethyl 3-cyano-2-(2-(thiophen-2-yl)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2494538.png)